Cas no 53193-44-5 (1H-Benzimidazole,2,2'-[1,4-phenylenebis(methylene)]bis- (9CI))

1H-Benzimidazole,2,2'-[1,4-phenylenebis(methylene)]bis- (9CI) structure
53193-44-5 structure
Product Name:1H-Benzimidazole,2,2'-[1,4-phenylenebis(methylene)]bis- (9CI)
CAS No:53193-44-5
MF:C22H18N4
MW:338.405124187469
CID:366049
PubChem ID:2762443
Update Time:2025-04-19

1H-Benzimidazole,2,2'-[1,4-phenylenebis(methylene)]bis- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2,2'-[1,4-phenylenebis(methylene)]bis- (9CI)
    • 2,2'-[1,4-PHENYLENEBIS(METHYLENE)]BIS-1H-BENZOIMIDAZOLE
    • 2,2-[1,4-PHENYLENEBIS(METHYLENE)]BIS-1H-BENZOIMIDAZOLE
    • 2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole
    • 2,2-DIMETHYL-D6-BUTYRYL CHLORIDE
    • 2,2'-[1,4-Phenylenebis(methylene)]bis(1H-benzimidazole)
    • 1,4-Bis((1H-benzo[d]imidazol-2-yl)methyl)benzene
    • DTXSID40376216
    • Oprea1_621369
    • 53193-44-5
    • FT-0609140
    • Inchi: 1S/C22H18N4/c1-2-6-18-17(5-1)23-21(24-18)13-15-9-11-16(12-10-15)14-22-25-19-7-3-4-8-20(19)26-22/h1-12H,13-14H2,(H,23,24)(H,25,26)
    • InChI Key: CSHYNPNXPKARNP-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2N=C1CC1C=CC(=CC=1)CC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 338.15300
  • Monoisotopic Mass: 338.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 57.4Ų

Experimental Properties

  • Density: 1.303
  • Boiling Point: 716.5°Cat760mmHg
  • Flash Point: 329.8°C
  • Refractive Index: 1.748
  • PSA: 57.36000
  • LogP: 4.62080
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